molecular formula C12H13N3O2S2 B2488931 N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide CAS No. 333459-61-3

N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B2488931
CAS No.: 333459-61-3
M. Wt: 295.38
InChI Key: KOPLZCONAQDVKH-UHFFFAOYSA-N
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Description

N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide is a chemical compound with the molecular formula C12H13N3O2S2. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves the reaction of 3-methoxybenzyl chloride with potassium thiocyanate to form 3-methoxybenzyl thiocyanate. This intermediate is then reacted with hydrazine hydrate to yield 5-(3-methoxybenzyl)-1,3,4-thiadiazole-2-thiol. Finally, the thiol compound is acetylated using acetic anhydride to produce this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group would yield disulfides, while reduction of the nitro group would yield amines .

Scientific Research Applications

N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[5-[(3-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c1-8(16)13-11-14-15-12(19-11)18-7-9-4-3-5-10(6-9)17-2/h3-6H,7H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPLZCONAQDVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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